

# Modifying Grant Proposals for a New Era of Federal Oversight

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes for Researchers, Scientists, and Drug Development Professionals

Recent executive orders (EOs) have introduced significant changes to the federal grant process, emphasizing alignment with administration priorities, increased rigor, and enhanced oversight.[1][2][3][4][5][6][7][8][9][10] For researchers in drug development and other scientific fields, adapting grant proposals to meet these new standards is critical for securing funding. These application notes provide a detailed protocol for modifying proposals to comply with a hypothetical EO focused on "Enhancing Rigor, Reproducibility, and Transparency."

The core tenets of such an EO build upon existing NIH guidelines concerning rigor and reproducibility.[11][12][13][14][15] Key areas of focus include the scientific premise, scientific rigor, consideration of relevant biological variables, and the authentication of key resources.[12] [14][15] This guide will walk through structuring your proposal to proactively address these requirements, thereby strengthening your application.

# Section 1: Enhancing Scientific Rigor and Experimental Design

Under new guidelines, a grant proposal must explicitly detail the strict application of the scientific method to ensure robust and unbiased experimental design, methodology, analysis, and reporting.[11][12] This involves not only outlining your experiments but also justifying the chosen methods and controls.



# Protocol: High-Throughput Screening (HTS) and Dose-Response Validation

This protocol details a common workflow in early-stage drug discovery, updated to reflect an increased emphasis on rigor and transparency.

- 1.1 Objective: To identify and validate small molecule inhibitors of a target protein (e.g., a specific kinase) implicated in a disease pathway.
- 1.2 Reagents and Materials:
- Target kinase and substrate
- Assay buffer (with detailed composition)
- ATP, MgCl2
- Compound library (e.g., 10,000 diverse small molecules)
- Positive control inhibitor (known kinase inhibitor)
- Negative control (DMSO)
- 384-well assay plates
- Luminescence-based kinase activity kit (e.g., Kinase-Glo®)
- Plate reader with luminescence detection capabilities
- 1.3 Primary High-Throughput Screen (HTS) Protocol:
- Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library (10 mM in DMSO stock) to a 384-well assay plate. Also plate positive and negative controls.
- Enzyme Preparation: Prepare a 2X solution of the target kinase in assay buffer.



- Substrate/ATP Preparation: Prepare a 2X solution of the kinase substrate and ATP in assay buffer. The ATP concentration should be at the Km for the enzyme to ensure competitive inhibition can be detected.
- · Assay Procedure:
  - Add 5 μL of the 2X enzyme solution to each well.
  - Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
  - Initiate the kinase reaction by adding 5 μL of the 2X substrate/ATP solution.
  - Allow the reaction to proceed for 60 minutes at room temperature.
  - Stop the reaction and detect kinase activity by adding 10 μL of the Kinase-Glo® reagent.
  - Incubate for 10 minutes to stabilize the luminescent signal.
  - Read luminescence on a compatible plate reader.
- Data Analysis and Hit Selection:
  - Normalize data using the positive (0% activity) and negative (100% activity) controls.
  - Calculate the Z'-factor for each plate to assess assay quality (a Z' > 0.5 is considered excellent).
  - Identify primary "hits" as compounds that inhibit kinase activity by >50% (or 3 standard deviations from the mean of the negative controls).
- 1.4 Dose-Response Validation Protocol:
- Compound Plating: For each primary hit, create a 10-point, 3-fold serial dilution series in DMSO. Plate 50 nL of each concentration into a 384-well plate in triplicate.
- Assay Procedure: Repeat the kinase assay as described in section 1.3.
- Data Analysis:



- Normalize the data for each compound concentration.
- Fit the normalized data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
- Only compounds exhibiting a clear dose-response curve will be advanced for further study.

## **Section 2: Data Presentation and Management**

Clarity and transparency in data presentation are paramount.[16] All quantitative data should be summarized in structured tables that are easy to read and interpret. This allows reviewers to quickly assess the quality and significance of your preliminary findings.[16][17]

Table 1: Summary of Primary High-Throughput Screen (HTS) Results

| Metric                      | Value                 | Description                                                           |  |
|-----------------------------|-----------------------|-----------------------------------------------------------------------|--|
| Total Compounds<br>Screened | 10,000                | The total number of small molecules tested in the primary assay.      |  |
| Assay Format                | 384-well Luminescence | The platform and detection method used for the screen.                |  |
| Average Z'-Factor           | 0.78                  | A measure of assay quality and robustness (Value > 0.5 is excellent). |  |
| Primary Hit Rate            | 0.8%                  | Percentage of compounds meeting the primary hit criteria.             |  |

| Number of Primary Hits | 80 | The total number of compounds selected for follow-up studies. |

Table 2: Dose-Response Validation of Top 5 Candidate Compounds



| Compound ID | IC50 (μM) | Hill Slope | R <sup>2</sup> of Curve Fit |
|-------------|-----------|------------|-----------------------------|
| Cmpd-001    | 0.25      | 1.1        | 0.99                        |
| Cmpd-002    | 1.5       | 0.9        | 0.98                        |
| Cmpd-003    | 0.8       | 1.2        | 0.99                        |
| Cmpd-004    | > 20      | N/A        | N/A                         |

| Cmpd-005 | 5.2 | 1.0 | 0.97 |

# **Section 3: Mandatory Visualizations**

Diagrams are essential for conveying complex workflows and biological rationale. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of the proposed research.

### **Experimental Workflow**

This diagram illustrates the logical flow of the proposed drug discovery project, from initial screening to candidate validation, emphasizing the rigorous, multi-step process.





Click to download full resolution via product page

A flowchart of the drug discovery workflow.



### **Signaling Pathway**

This diagram illustrates a hypothetical kinase signaling cascade that the proposed research aims to inhibit. Visualizing the pathway helps to clarify the scientific premise of the project.



Click to download full resolution via product page



A simplified diagram of the target signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Update: Executive Order on Federal Grantmaking Changes Office of the Vice President for Research [rochester.edu]
- 2. steptoe.com [steptoe.com]
- 3. Executive Order Tightens Federal Grant Oversight: What Grant Recipients Need to Know | Insights | Holland & Knight [hklaw.com]
- 4. Executive Branch Oversight of Federal Grantmaking: A New Era? | Advisories | Arnold & Porter [arnoldporter.com]
- 5. New Executive Order Impacting Federal Grant Making USC Department of Contracts and Grants [dcg.usc.edu]
- 6. hoganlovells.com [hoganlovells.com]
- 7. How the Latest Executive Order Reshapes Federal Grant Making and Oversight | Insights
  | Venable LLP [venable.com]
- 8. Executive Order Reshapes Federal Grants Process | Insights & Events | Bradley [bradley.com]
- 9. crowell.com [crowell.com]
- 10. Big Changes Are on the Federal Grant Horizon | Goodwin JDSupra [jdsupra.com]
- 11. Guidance: Rigor and Reproducibility in Grant Applications | Grants & Funding [grants.nih.gov]
- 12. Rigor and Reproducibility: NIH Guidance [augusta.edu]
- 13. NIH Guidance: Rigor and Reproducibility in Grant Applications | Sponsored Programs Office [med.unc.edu]
- 14. Rigor and Reproducibility | Clinical & Translational Science Institute [ctsi.ucla.edu]
- 15. osp.pitt.edu [osp.pitt.edu]



- 16. Proposal Pitfalls: Presenting Your Data [bluehavengrantconsultants.com]
- 17. tgci.com [tgci.com]
- To cite this document: BenchChem. [Modifying Grant Proposals for a New Era of Federal Oversight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207757#how-to-modify-a-grant-proposal-to-comply-with-the-new-eo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com